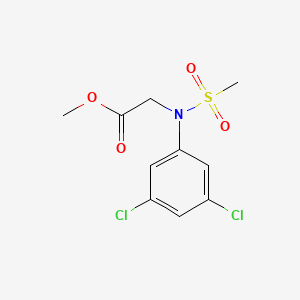

Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate

描述

属性

IUPAC Name |

methyl 2-(3,5-dichloro-N-methylsulfonylanilino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO4S/c1-17-10(14)6-13(18(2,15)16)9-4-7(11)3-8(12)5-9/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHDMQGBFAAMCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC(=CC(=C1)Cl)Cl)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dichloroaniline, methylsulfonyl chloride, and glycine methyl ester.

Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the reaction.

Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of sulfides.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

Chemistry

- Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules, which can be utilized in various chemical reactions including oxidation and reduction processes.

- Reactivity Studies : It undergoes nucleophilic substitution reactions due to the presence of the dichlorophenyl group, allowing for further derivatization.

Biology

- Biological Activity : Preliminary studies suggest that Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate exhibits potential anti-inflammatory and antimicrobial properties.

- Mechanism of Action : The compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Medicine

- Therapeutic Potential : Research indicates that the compound may possess anti-inflammatory effects and antimicrobial activity against certain bacterial strains. These properties make it a candidate for further pharmacological studies.

Case Studies and Evaluations

Several studies have evaluated the biological activity of this compound:

-

In Vitro Studies

- In vitro assays demonstrated significant antimicrobial activity against specific pathogens, indicating its potential as an antimicrobial agent.

-

In Silico Studies

- Molecular docking studies predicted favorable binding affinities with enzymes involved in inflammatory pathways, suggesting mechanisms through which the compound may exert its effects.

-

Comparative Analysis

- When compared to similar compounds, such as Methyl N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycinate, this compound's unique structural features may confer distinct biological activities.

作用机制

The mechanism of action of Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Structural Analogues from Esters Class

The following table compares Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate with structurally related esters, as documented by CymitQuimica :

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups | Status |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₀Cl₂NO₅S | 327.17 | 3,5-dichlorophenyl | Methyl ester, methylsulfonylamide | Discontinued |

| Methyl N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycinate | C₁₂H₁₅NO₅S* | ~313.32 | 2,3-dimethylphenyl | Methyl ester, methylsulfonylamide | Discontinued |

| Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate | C₉H₈Cl₂O₄ | 263.07 | 3,5-dichlorophenyl | Methyl ester, hydroxyl group | Discontinued |

*Estimated based on structural similarity.

Key Observations :

- Functional Group Differences : The absence of the methylsulfonyl group in Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate increases polarity, which could reduce bioavailability compared to the main compound .

- Discontinued Status : All listed esters are marked as discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or safety profiles .

Comparison with Nephrotoxic Compound NDPS

N-(3,5-dichlorophenyl)succinimide (NDPS), a structurally distinct compound sharing the 3,5-dichlorophenyl group , induces severe nephrotoxicity in rats. Key findings from studies include :

- Dose-Dependent Toxicity : Administration of 5000 ppm NDPS caused proximal tubule damage and interstitial nephritis, while 2500 ppm showed minimal effects.

- Mechanism : NDPS disrupts proximal tubule function, leading to mitochondrial swelling, endoplasmic reticulum degradation, and eventual interstitial inflammation.

- Relevance to Target Compound: Though this compound shares the aromatic dichlorophenyl moiety, its glycinate and sulfonyl groups may mitigate or modify toxicity.

生物活性

Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate (CAS No. 425608-86-2) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHClN\OS

- Molecular Weight : 312.17 g/mol

- SMILES Notation : COC(=O)CN(S(=O)(=O)C)c1cc(Cl)cc(c1)Cl

This compound features a dichlorophenyl group and a methylsulfonyl moiety, which are significant for its biological interactions and reactivity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The dichlorophenyl group can engage with hydrophobic pockets in proteins, while the sulfonyl group may form hydrogen bonds with amino acids in enzymes or receptors. This dual interaction can modulate enzyme activity or receptor signaling pathways, potentially leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that related sulfonamide derivatives possess significant antibacterial activity against various strains of bacteria, suggesting potential applications in treating infections .

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound may possess anti-inflammatory properties. For instance, derivatives with similar structural features were found to inhibit pro-inflammatory cytokine production in macrophages. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases .

Case Studies

- In Vitro Assays : A study evaluated the compound's effect on cell viability and cytokine release in stimulated macrophage cells. Results indicated a dose-dependent reduction in tumor necrosis factor-alpha (TNF-α), highlighting its potential as an anti-inflammatory agent.

- Animal Models : In animal studies, compounds with similar structures were administered to models of induced inflammation. The results showed a significant decrease in inflammatory markers, supporting the hypothesis of its anti-inflammatory activity .

Comparative Analysis

To further understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Moderate | Significant |

| Methyl N-(3,5-dichlorophenyl)glycinate | Low | Moderate |

| N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycine | High | Low |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate, and how can reaction yields be optimized?

- Methodology: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, glycinate esters (e.g., methyl glycinate hydrochloride) react with sulfonyl chlorides under basic conditions. Refluxing in anhydrous ethanol with catalytic HCl (e.g., 1 h at 80°C) improves yield by ensuring complete activation of the sulfonyl group . Purification via recrystallization (ethanol or acetonitrile) is critical to isolate high-purity products .

Q. How should researchers validate the structural integrity of this compound after synthesis?

- Methodology: Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy. Pay attention to:

- NMR : Signals for the methyl ester (δ ~3.7 ppm), sulfonyl group (δ ~3.2 ppm for CH₃SO₂), and aromatic protons (δ ~7.2 ppm for 3,5-dichlorophenyl) .

- HRMS : Confirm molecular ion [M+H]⁺ matching the theoretical mass (C₁₀H₁₀Cl₂NO₄S: ~335.0 g/mol).

- IR : Stretching vibrations for sulfonyl (1350–1160 cm⁻¹) and ester carbonyl (1720–1740 cm⁻¹) groups .

Q. What are the critical storage conditions to ensure compound stability?

- Methodology: Store in airtight containers under inert gas (argon or nitrogen) at –20°C. Avoid exposure to moisture, as hydrolysis of the sulfonyl or ester groups may occur. Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 1 month) is recommended .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

- Methodology: Use density functional theory (DFT) to calculate electrophilicity indices (e.g., Fukui functions) for the sulfonyl and ester groups. Molecular docking studies (e.g., AutoDock Vina) can assess interactions with biological targets like G-protein-coupled receptors, given structural analogs (e.g., SR140333) show receptor-binding activity .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodology:

- Dose-response curves : Test across a wide concentration range (nM to µM) to identify non-linear effects.

- Assay validation : Use orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) to confirm target engagement.

- Metabolite screening : LC-MS/MS to rule out degradation products interfering with bioactivity .

Q. How do electronic effects of the 3,5-dichlorophenyl group influence the compound’s physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。